Product packaging for Peltatol B(Cat. No.:CAS No. 140872-95-3)

Peltatol B

Cat. No.: B114668
CAS No.: 140872-95-3
M. Wt: 626.9 g/mol
InChI Key: SRYUFQNDYPIUQF-NXQGAYFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Peltatol B is a natural compound identified in the roots of Pothomorphe umbellata , a plant used in traditional medicine . It belongs to a class of compounds known as bis-nerolidylcatechols. Recent research has annotated the presence of this compound in plant extracts that exhibit significant antischistosomal activity against Schistosoma mansoni , a parasitic flatworm that causes the neglected tropical disease schistosomiasis . This suggests that this compound is a compound of interest in the search for novel antiparasitic agents, particularly as the current standard treatment, praziquantel, has limitations such as lack of efficacy against juvenile worms. The investigation into this compound underscores the value of ethnobotanical knowledge in drug discovery. Further research is required to fully elucidate its specific mechanism of action, pharmacological profile, and potential applications in biomedical science. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H58O4 B114668 Peltatol B CAS No. 140872-95-3

Properties

CAS No.

140872-95-3

Molecular Formula

C42H58O4

Molecular Weight

626.9 g/mol

IUPAC Name

3-[2-hydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenoxy]-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

InChI

InChI=1S/C42H58O4/c1-11-41(9,25-15-21-32(7)19-13-17-30(3)4)34-23-24-36(43)38(28-34)46-39-29-35(27-37(44)40(39)45)42(10,12-2)26-16-22-33(8)20-14-18-31(5)6/h11-12,17-18,21-24,27-29,43-45H,1-2,13-16,19-20,25-26H2,3-10H3/b32-21+,33-22+

InChI Key

SRYUFQNDYPIUQF-NXQGAYFCSA-N

SMILES

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CC/C=C(\C)/CCC=C(C)C)C=C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C

Synonyms

PELTATOL B

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Advantages: this compound’s dimeric configuration may improve target binding over monomeric phenolics, but synthetic accessibility remains challenging.
  • Mechanistic Uncertainty : While Peltatol A/B/C are grouped as anti-HIV agents, their exact viral targets require elucidation via enzymatic assays .
  • Therapeutic Potential: Synergistic effects with established antiretrovirals (e.g., combining this compound with integrase inhibitors) warrant exploration.

Preparation Methods

Gel Permeation Chromatography

The CHCl₃-soluble fraction is subjected to gel permeation chromatography using Sephadex LH-20. Elution with hexane/CH₂Cl₂/MeOH (25:5:1) separates fats and pigments from target catechols. Fractions showing blue-purple spots under vanillin-H₂SO₄ TLC spray are pooled for further purification.

Reversed-Phase HPLC

Final purification employs reversed-phase C₁₈ HPLC:

  • Column : Rainin Dynamax C₁₈ (2.1 × 25 cm).

  • Mobile Phase : Isocratic elution with MeOH/H₂O (9:1) for initial separation, followed by MeOH/H₂O (19:1) for peltatol A and MeOH/H₂O (4:1) for this compound.

  • Yield : this compound is obtained in trace amounts (0.003% of dry root weight).

Table 1. Chromatographic Conditions for this compound Isolation

StepMethodSolvent SystemOutcome
Initial ExtractionSolvent PartitioningCHCl₃/80% MeOHEnrichment of CHCl₃-soluble fraction
Gel PermeationSephadex LH-20Hexane/CH₂Cl₂/MeOH (25:5:1)Removal of fats and pigments
Final PurificationC₁₈ HPLCMeOH/H₂O (4:1)Isolation of this compound (6 mg)

Structural Elucidation of this compound

Spectroscopic Analysis

This compound (C₄₂H₆₈O₄) is characterized by:

  • High-Resolution Mass Spectrometry (HREIMS) : m/z 626.4340 [M]⁺, confirming the molecular formula.

  • UV-Vis Spectroscopy : λₘₐₓ 281 nm (ε = 4500) in MeOH, indicative of non-conjugated catechol moieties.

  • Infrared Spectroscopy (IR) : Broad absorption at 3415 cm⁻¹ (phenolic O–H).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 5.33, 5.41, 5.46 (3 exchangeable phenolic protons).

  • δ 6.71 (aromatic protons, meta-coupled, J = 2.3 Hz).

¹³C NMR :

  • 26 distinct carbon signals, including two nerolidyl side chains (δ 43.9 for C7, δ 141.7 for C5).

HMBC Correlations :

  • Key correlations between H4 (δ 6.93) and C3 (δ 144.4), and between H17 (δ 1.35) and C5 (δ 141.7), confirm the diphenyl ether linkage.

Table 2. Key NMR Assignments for this compound

Carbon Positionδ (¹³C, ppm)δ (¹H, ppm)HMBC Correlations
C5141.7H17 (δ 1.35)
C743.92.76H4 (δ 6.93), H6 (δ 6.81)
C1722.11.35C5 (δ 141.7)

Interconversion with Peltatol C

This compound undergoes solvent-dependent equilibrium with its positional isomer, peltatol C:

  • Conditions : 25°C in MeOH or DMSO.

  • Kinetics : 24 hours in MeOH (1:1 equilibrium), 4 hours in DMSO.

  • Stability : No degradation in CHCl₃ or CH₂Cl₂ after 48 hours.

Table 3. Interconversion Parameters

SolventTime to EquilibriumFinal Ratio (B:C)
MeOH24 hours1:1
DMSO4 hours1:1

Challenges and Optimization Strategies

  • Low Natural Abundance : this compound constitutes only 0.003% of dry root weight, necessitating large-scale extractions.

  • Isomerization : Storage in MeOH or DMSO must be minimized to prevent conversion to peltatol C.

  • Synthetic Routes : No total synthesis has been reported; bioengineering approaches remain unexplored.

Q & A

How should researchers structure a hypothesis-driven study on Peltatol B’s mechanism of action?

Basic Question : What frameworks are recommended to formulate a focused research question for studying this compound’s biological activity? Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define key variables. For example:

  • Population : Specific cell lines or model organisms.
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Control groups treated with structurally analogous compounds or vehicle.
  • Outcome : Quantitative biomarkers (e.g., enzyme inhibition, gene expression).
  • Time : Temporal effects (acute vs. chronic exposure).
    This ensures alignment with experimental objectives and reproducibility .

Advanced Question : How can researchers integrate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability of mechanistic studies on this compound? Methodological Answer :

  • Feasibility : Assess resource availability (e.g., synthetic accessibility of this compound derivatives).
  • Novelty : Cross-reference existing literature to identify gaps (e.g., unstudied signaling pathways).
  • Ethics : For in vivo studies, comply with institutional guidelines for animal welfare .

What experimental design principles are critical for synthesizing and characterizing this compound?

Basic Question : What minimal experimental details are required to ensure reproducibility in this compound synthesis? Methodological Answer :

  • Synthetic Protocols : Document reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., HPLC gradients).
  • Characterization : Include NMR (1H, 13C), HRMS, and elemental analysis. For known compounds, cite prior spectral data .

Advanced Question : How can researchers optimize reaction yields or enantiomeric purity for novel this compound analogs? Methodological Answer :

  • Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry).
  • Employ chiral chromatography or asymmetric catalysis techniques. Validate purity via X-ray crystallography or circular dichroism .

How should contradictions in this compound’s reported bioactivity data be addressed?

Basic Question : What statistical methods are appropriate to resolve discrepancies in dose-response data? Methodological Answer :

  • Perform meta-analysis of published IC50 values using standardized assays (e.g., MTT vs. ATP-based viability tests).
  • Apply Bland-Altman plots to assess inter-study variability .

Advanced Question : How can researchers identify and prioritize “principal contradictions” (e.g., conflicting mechanistic models) in this compound studies? Methodological Answer :

  • Use dialectical analysis to isolate dominant contradictions (e.g., conflicting kinase vs. phosphatase activity).
  • Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

What methodologies ensure robust data collection and validation in this compound research?

Basic Question : What quality controls are essential for spectroscopic data in this compound characterization? Methodological Answer :

  • Calibrate instruments using certified reference materials.
  • Report signal-to-noise ratios and detection limits for HPLC/UV-Vis data .

Advanced Question : How can researchers leverage open-source datasets or collaborative platforms to validate this compound’s physicochemical properties? Methodological Answer :

  • Deposit raw NMR/HRMS data in repositories like Zenodo or Figshare.
  • Use consensus modeling (e.g., DFT calculations vs. empirical solubility data) to resolve outliers .

What ethical and transparency standards apply to this compound research?

Basic Question : How should researchers disclose conflicts of interest in studies involving proprietary this compound analogs? Methodological Answer :

  • Declare funding sources and patent filings in the Acknowledgments section.
  • For industry collaborations, specify the sponsor’s role in study design .

Advanced Question : What policies govern the sharing of toxicity or pharmacokinetic data for this compound in preclinical studies? Methodological Answer :

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition.
  • Use platforms like ClinicalTrials.gov for in vivo trial protocols, even at early stages .

Tables for Reference

Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation Criteria
NMRStructural elucidation≥95% purity, δ-values matched to literature
HRMSMolecular formula confirmationMass accuracy ≤ 3 ppm
HPLCPurity assessmentRetention time ±0.1 min across replicates

Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overinterpretation of in vitro dataValidate findings in ≥2 cell lines or in vivo models
Incomplete spectral reportingProvide full NMR/HRMS data in supplementary files
Uncontrolled solvent effectsUse standardized solvents (e.g., DMSO concentration ≤0.1%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.